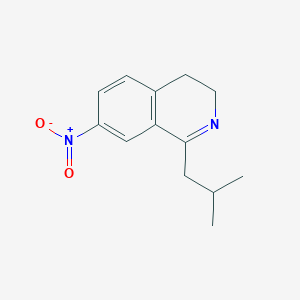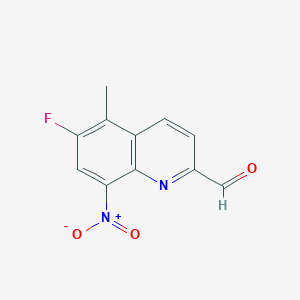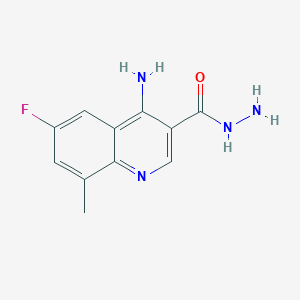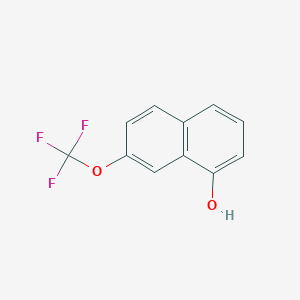
2-(2-Fluorophenyl)-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4-methoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a fluorophenyl group and a methoxy group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methoxynicotinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide (NaN₃) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2-Fluorophenyl)-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 2-(2-Fluorophenyl)-4-methoxynicotinonitrile.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a methoxy group attached to a nicotinonitrile core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H9FN2O |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2O/c1-17-12-6-7-16-13(10(12)8-15)9-4-2-3-5-11(9)14/h2-7H,1H3 |
InChI Key |
HARPXMUCBLSDCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C2=CC=CC=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)





